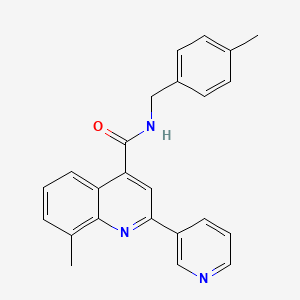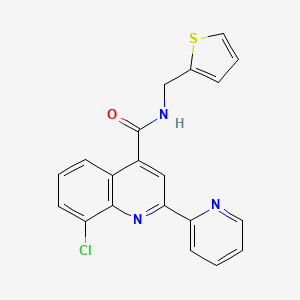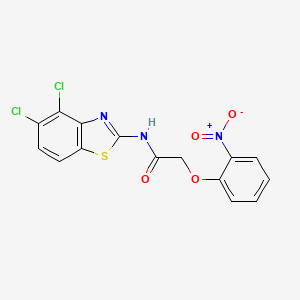![molecular formula C26H25Cl2N3O5 B4708401 N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(5-chloro-2-methoxybenzamide)](/img/structure/B4708401.png)
N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(5-chloro-2-methoxybenzamide)
Vue d'ensemble
Description
N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(5-chloro-2-methoxybenzamide), also known as Morclofone, is a chemical compound that has been gaining attention in scientific research due to its potential medical applications. Morclofone is a bisbenzamide derivative, which means it has two benzamide groups connected by a phenyl ring.
Mécanisme D'action
N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(5-chloro-2-methoxybenzamide) is believed to work by inhibiting DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(5-chloro-2-methoxybenzamide) prevents cancer cells from dividing and multiplying, leading to cell death.
Biochemical and Physiological Effects
N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(5-chloro-2-methoxybenzamide) has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which could make it useful in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(5-chloro-2-methoxybenzamide) in lab experiments is its low toxicity in normal cells. This allows for higher concentrations to be used without damaging healthy cells. However, one limitation is that N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(5-chloro-2-methoxybenzamide) is not water-soluble, which can make it difficult to administer in vivo.
Orientations Futures
Future research on N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(5-chloro-2-methoxybenzamide) could focus on improving its water solubility, as well as testing its efficacy in animal models. It could also be studied for its potential as an anti-inflammatory agent, as well as its effects on other types of cancer. Additionally, N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(5-chloro-2-methoxybenzamide) could be further investigated for its mechanism of action and potential interactions with other drugs.
Conclusion
N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(5-chloro-2-methoxybenzamide) is a promising compound for scientific research, particularly in the field of cancer treatment. Its ability to inhibit DNA topoisomerase II and induce cell cycle arrest and apoptosis makes it a potential candidate for chemotherapy. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.
Applications De Recherche Scientifique
N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(5-chloro-2-methoxybenzamide) has been studied for its potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(5-chloro-2-methoxybenzamide) works by inducing cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
5-chloro-N-[3-[(5-chloro-2-methoxybenzoyl)amino]-4-morpholin-4-ylphenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N3O5/c1-34-23-7-3-16(27)13-19(23)25(32)29-18-5-6-22(31-9-11-36-12-10-31)21(15-18)30-26(33)20-14-17(28)4-8-24(20)35-2/h3-8,13-15H,9-12H2,1-2H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFRGRVMLUCAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)NC(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4708325.png)

![4-sec-butyl-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B4708348.png)


![5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4708375.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4708393.png)
![2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide](/img/structure/B4708400.png)
![methyl 2-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4708406.png)
![N,4-bis(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4708413.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(2-ethylphenyl)acetamide](/img/structure/B4708419.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4708422.png)